molecular formula C24H29ClN4O3 B2449901 N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-68-7

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2449901
CAS No.: 921924-68-7
M. Wt: 456.97
InChI Key: OZFSUKXPQRUSHE-UHFFFAOYSA-N
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Description

Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives often involves electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, particularly electrophilic substitution, due to their aromatic nature .


Physical and Chemical Properties Analysis

Physically, indole derivatives are often crystalline and colorless in nature with specific odors .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

N1-(2-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has been identified in research as part of a class of compounds with neurokinin-1 (NK1) receptor antagonism properties. These compounds show promise for clinical applications due to their effectiveness in pre-clinical tests related to emesis (vomiting) and depression, highlighting their potential utility in treating conditions related to NK1 receptor activity. The specific compound mentioned has been noted for its oral activity, solubility in water, and potential for both intravenous and oral administration in clinical settings, emphasizing its versatility and potential for widespread therapeutic use (Harrison et al., 2001).

Rotational Isomerism and Chemical Properties

Research into the chemical properties of related compounds demonstrates the phenomenon of rotational isomerism, where molecules exhibit restricted rotation around certain bonds. This characteristic can influence the behavior and reactivity of compounds, including this compound, affecting their utility in various scientific and pharmaceutical applications. Studies on analogues have provided insights into these properties and their implications for the synthesis and use of such compounds (Atkinson et al., 1979).

Complexation and Structural Analysis

Investigations into the complexation behaviors of related morpholine derivatives with metals such as palladium(II) and mercury(II) offer a glimpse into the potential of this compound in coordination chemistry. These studies reveal the capacity of such compounds to form complexes with significant structural and potentially catalytic properties, hinting at applications ranging from materials science to catalysis (Singh et al., 2000).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds based on similar structures, including oxazolidine, oxazolidin-2-one, and others, showcases the versatility of this compound-like molecules in generating a wide range of potentially bioactive molecules. These synthetic efforts contribute to the expansion of chemical libraries for drug discovery and development, providing a foundation for the exploration of new therapeutic agents (Tlekhusezh et al., 1996).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological target. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Future Directions

Given the diverse biological activities of indole derivatives, there is considerable potential for further exploration and development of these compounds for therapeutic applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O3/c1-28-9-8-18-14-17(6-7-21(18)28)22(29-10-12-32-13-11-29)16-27-24(31)23(30)26-15-19-4-2-3-5-20(19)25/h2-7,14,22H,8-13,15-16H2,1H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFSUKXPQRUSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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